molecular formula C6H7ClN2O2 B2568030 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 50721-47-6

6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2568030
CAS No.: 50721-47-6
M. Wt: 174.58
InChI Key: CDQGLIMPENHTQH-UHFFFAOYSA-N
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Description

6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound features a chloro substituent at position 6 and an ethyl group at position 3, with keto groups at positions 2 and 4 (Figure 1). Pyrimidine diones are widely studied for their electronic properties, reactivity, and biological activity, particularly in medicinal chemistry and materials science. The synthesis of such compounds often involves chlorination of pyrimidine precursors (e.g., using POCl₃) followed by alkylation or substitution reactions .

Properties

IUPAC Name

6-chloro-3-ethyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQGLIMPENHTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-ethyluracil. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 3-ethyluracil

    Chlorinating Agent: Thionyl chloride or phosphorus oxychloride

    Reaction Conditions: Reflux

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH₃) in methanol.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

    Nucleophilic Substitution: Formation of 6-amino-3-ethylpyrimidine-2,4(1H,3H)-dione.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Scientific Research Applications

6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with biological macromolecules. The compound can mimic natural nucleobases, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and ribonucleotide reductases, which are crucial for nucleic acid metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (C6), Ethyl (C3) C₇H₈ClN₂O₂ 193.6 (calculated) Pyrimidine core; chloro and ethyl enhance lipophilicity and steric bulk
6-Chloro-1,3-dimethylpyrimidine-2,4-dione Cl (C6), Methyl (C1, C3) C₆H₆ClN₂O₂ 175.58 Methyl groups reduce steric hindrance compared to ethyl
6-Chloroquinazoline-2,4-dione (CBEU) Cl (C6), fused benzene ring C₈H₅ClN₂O₂ 196.59 Quinazoline system; fused benzene enhances π-π stacking
6-Amino-1,3-diethylpyrimidine-2,4-dione NH₂ (C6), Ethyl (C1, C3) C₈H₁₂N₃O₂ 182.2 Amino group increases nucleophilicity and hydrogen-bonding potential
6-Chloropyrido[3,2-d]pyrimidine-2,4-dione Cl (C6), fused pyrido ring C₇H₄ClN₃O₂ 197.58 Pyrido fusion introduces additional nitrogen, altering electronic properties

Key Observations:

  • Substituent Effects : Chloro groups are electron-withdrawing, enhancing electrophilic reactivity, while ethyl groups increase lipophilicity compared to methyl analogs .
  • Ring Systems : Fused systems (e.g., quinazoline or pyrido) exhibit rigid conformations that promote intermolecular interactions (e.g., π-π stacking) and triplet-state emission in materials science .

Chlorination and Alkylation :

  • The target compound is synthesized via chlorination of pyrimidine precursors (e.g., 6-aminopyrimidine-2,4-dione) using POCl₃, followed by ethyl-group introduction via alkylation .
  • In contrast, 6-chloro-1,3-dimethylpyrimidine-2,4-dione is synthesized using methyl iodide for alkylation, yielding a less sterically hindered analog .

Functional Group Reactivity :

  • Amino-substituted analogs (e.g., 6-amino-1,3-diethylpyrimidine-2,4-dione) undergo nucleophilic substitution more readily than chloro derivatives due to the electron-donating NH₂ group .
  • Azido derivatives (e.g., 3-azidoquinoline-2,4-dione) exhibit unique reactivity, such as de-azidation under Staudinger conditions, unlike chloro analogs .

Biological Activity

6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity. Its structure features a pyrimidine ring with a chlorine atom at position 6 and an ethyl group at position 3, alongside two keto groups at positions 2 and 4. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C_7H_8ClN_2O_2, with a molecular weight of approximately 188.60 g/mol. The presence of halogen and keto groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that the compound has potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Enterococcus faecalis1632
Escherichia coli>128>128

These results highlight the selective antibacterial properties of the compound, particularly against Gram-positive pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell Line IC50 (µM)
MCF-75.9 ± 1.7
HCT1162.3 ± 0.91

The IC50 values indicate that the compound is effective at low concentrations, making it a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA repair mechanisms, leading to increased cytotoxicity in cancer cells.
  • Reactive Oxygen Species (ROS) : The generation of ROS can induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of pyrimidine compounds similar to this compound. For instance:

  • A study published in Nature reported on the synthesis of pyrano[2,3-d]pyrimidine derivatives that exhibited significant PARP-1 inhibitory activity and anti-proliferative effects against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation and cyclization reactions. For example, ethyl iodide is used to alkylate a pyrimidine precursor (e.g., 6-amino-1-ethylpyrimidine-2,4-dione) in solvents like DMF or acetonitrile under reflux, with potassium carbonate as a base. Reaction optimization includes controlling temperature (60–80°C) and stoichiometry to achieve moderate yields (~40–50%). Structural confirmation is performed via 1H NMR^1 \text{H NMR} (e.g., δ 1.19 ppm for ethyl -CH3_3) and LCMS (m/zm/z 196.2 [M+H]+^+) .

Q. How is the structure of this compound characterized?

Key methods include:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies ethyl groups (quartet at δ 3.93 ppm, triplet at δ 1.19 ppm) and NH protons (broad singlet at δ 4.90 ppm) .
  • X-ray Crystallography : Resolves hydrogen bonding (N–H⋯O) and crystal packing. For analogs, intermolecular distances of ~2.8–3.0 Å are observed .
  • LCMS : Validates molecular weight via m/zm/z signals .

Advanced Research Questions

Q. What experimental challenges arise in optimizing alkylation yields for pyrimidine derivatives?

Yield optimization faces issues such as:

  • Competing Side Reactions : Over-alkylation or decomposition under prolonged heating.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require strict anhydrous conditions .
  • Catalyst Selection : Potassium carbonate vs. sodium hydride affects reaction rates and purity.
Reaction Condition Yield (%) Reference
Ethyl iodide, K2_2CO3_3, DMF, 60°C40–42
Propyl iodide, NaH, THF, 70°C53

Q. How can conflicting NMR data for pyrimidine diones be resolved?

Discrepancies (e.g., missing NH signals) may arise from tautomerism or solvent effects. Strategies include:

  • Deuterated Solvents : Use DMSO-d6_6 to stabilize NH protons.
  • 2D NMR : HSQC and HMBC correlate 1H^1 \text{H}-13C^{13} \text{C} interactions for ambiguous signals.
  • Complementary Techniques : IR spectroscopy confirms carbonyl stretches (~1700 cm1^{-1}) .

Q. What strategies enhance regioselective substitution in pyrimidine diones?

Regioselectivity is influenced by:

  • Directing Groups : Chloro or amino groups at C6 position direct electrophiles to C5 .
  • Protecting Groups : Cyclopropyl or benzyl groups shield reactive sites during alkylation .
  • Microwave-Assisted Synthesis : Accelerates reactions, reducing side-product formation .

Q. How do hydrogen bonding networks affect crystallographic analysis of pyrimidine diones?

X-ray diffraction reveals:

  • Intermolecular Interactions : N–H⋯O bonds (2.8–3.0 Å) form dimers, stabilizing the lattice.
  • Hydration Effects : Water molecules in crystal structures (e.g., monohydrates) create O–H⋯O networks, impacting solubility and stability .

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